
Gcn2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-92 is a chemical compound known for its role as an inhibitor of the general control nonderepressible 2 kinase (GCN2 or EIF2AK4). This kinase is involved in the stress response pathway, particularly in the regulation of protein synthesis under conditions of amino acid deprivation. A-92 has shown potential as a chemotherapeutic agent for the treatment of cancer due to its ability to inhibit GCN2 with an IC50 value of less than 0.3 micromolar .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von A-92 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung eines Triazolo[4,5-d]pyrimidin-Kerns, gefolgt von funktionellen Gruppenmodifikationen, um die notwendigen Substituenten einzuführen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von A-92 würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dazu könnten die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und skalierbaren Reaktionsbedingungen gehören. Das Ziel ist die Herstellung von A-92 mit hoher Reinheit und Konsistenz für Forschungs- und potenzielle therapeutische Anwendungen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: A-92 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: A-92 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an A-92 modifizieren, was möglicherweise seine Aktivität verändert.
Substitution: Substitutionsreaktionen können verschiedene Substituenten in den Triazolo[4,5-d]pyrimidin-Kern einführen, was zu Analoga mit unterschiedlichen Eigenschaften führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Nucleophile und Elektrophile unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Substitution eine Reihe von Analoga mit unterschiedlichen Substituenten hervorbringen kann.
Wissenschaftliche Forschungsanwendungen
Applications in Cancer Research
Targeting Tumor Microenvironment:
Gcn2-IN-1 has shown promise in modifying the tumor microenvironment by inhibiting GCN2 activity in myeloid-derived suppressor cells (MDSCs). Studies indicate that GCN2 plays a role in promoting MDSC-mediated immunosuppression. Inhibiting GCN2 with this compound can enhance T cell proliferation and restore anti-tumor immunity, making it a potential therapeutic strategy for cancer treatment .
Enhancing Chemotherapy Efficacy:
By disrupting the protective mechanisms employed by cancer cells under stress conditions, this compound may sensitize tumors to chemotherapy. The inhibition of GCN2 can lead to increased oxidative stress within cancer cells, potentially enhancing the effectiveness of conventional chemotherapeutic agents .
Implications in Immunology
Regulating Immune Responses:
this compound's ability to modulate GCN2 activity has significant implications for immune responses. Research shows that GCN2 is critical for IL-6 production in macrophages during bacterial infections. By inhibiting GCN2, this compound could alter cytokine production and potentially enhance host defense mechanisms against infections .
Vaccine Response Enhancement:
In studies involving vaccination, such as with the yellow fever vaccine YF-17D, increased expression of GCN2 was associated with enhanced CD8+ T cell activation. Inhibiting GCN2 using this compound may help fine-tune immune responses post-vaccination, potentially improving vaccine efficacy .
Neurodegenerative Disease Research
Potential Therapeutic Target:
The role of GCN2 in neurodegeneration has garnered attention due to its involvement in cellular stress responses linked to aging and neurodegenerative diseases. Inhibition of GCN2 with this compound could provide insights into therapeutic strategies aimed at mitigating neurodegenerative processes by modulating stress response pathways .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Ravindran et al., 2014 | Cancer Immunology | Demonstrated that inhibiting GCN2 enhances T cell responses and reduces MDSC-mediated suppression in tumor models. |
Ferraz et al., 2023 | Immune Response | Showed that GCN2 activation correlates with enhanced cytokine production during infections; inhibition may alter immune outcomes. |
Hu et al., 2024 | Neurodegeneration | Investigated the role of GCN2 in aging-related diseases; suggested that targeting this pathway could mitigate neurodegenerative effects. |
Wirkmechanismus
A-92 exerts its effects by inhibiting the activity of GCN2 kinase. GCN2 is activated under conditions of amino acid deprivation, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event reduces global protein synthesis while selectively increasing the translation of specific stress response proteins. By inhibiting GCN2, A-92 prevents the phosphorylation of eIF2α, thereby modulating the cellular stress response and potentially leading to cancer cell death under nutrient-deprived conditions .
Vergleich Mit ähnlichen Verbindungen
A-91: Another GCN2 inhibitor with a similar triazolo[4,5-d]pyrimidine core but different substituents.
A-93: A compound with a similar mechanism of action but different potency and selectivity profiles.
GCN2 Inhibitor 1: A structurally distinct compound that also inhibits GCN2 but with different pharmacokinetic properties.
Uniqueness of A-92: A-92 is unique due to its high potency (IC50 < 0.3 micromolar) and selectivity for GCN2. Its specific structure allows for effective inhibition of GCN2, making it a valuable tool for studying the role of this kinase in cellular stress responses and its potential as a therapeutic target in cancer .
Biologische Aktivität
Gcn2-IN-1 is a small molecule inhibitor targeting the GCN2 protein kinase, which plays a crucial role in the integrated stress response (ISR). This article delves into the biological activity of this compound, exploring its mechanisms, effects on various diseases, and implications in therapeutic contexts.
Overview of GCN2 and Its Role in Cellular Stress
GCN2 (General Control Nonderepressible 2) is a serine/threonine kinase that is activated under conditions of amino acid deprivation, oxidative stress, and other cellular stresses. It phosphorylates eukaryotic translation initiation factor 2 (eIF2α), leading to a reduction in global protein synthesis while promoting the translation of specific mRNAs involved in stress responses, such as ATF4. This mechanism is vital for cellular adaptation to stress and has implications in various diseases, including cancer and neurodegenerative disorders.
This compound has been shown to inhibit the kinase activity of GCN2 effectively. Studies indicate that this inhibition can reverse the effects of GCN2 activation under stress conditions, thereby restoring normal cellular functions. The compound operates through competitive inhibition at the ATP-binding site of GCN2, which is crucial for its enzymatic activity.
Table 1: Comparison of this compound with Other GCN2 Inhibitors
Compound | Mechanism | Potency (IC50) | Disease Models | Notes |
---|---|---|---|---|
This compound | ATP-competitive | ~50 nM | ALS, Cancer | Effective in reversing GCN2-mediated effects |
Gcn2iB | ATP-competitive | ~100 nM | Cancer | Can paradoxically activate GCN2 at low doses |
ISRIB | Non-competitive | ~10 nM | Neurodegeneration | Directly inhibits eIF2α phosphorylation |
1. Amyotrophic Lateral Sclerosis (ALS)
In a mouse model of ALS, inhibition of GCN2 using this compound led to a significant reduction in mutant SOD1 toxicity. The treatment resulted in improved neuronal survival and altered protein distribution patterns associated with neurodegeneration. Longitudinal studies showed that mice treated with this compound exhibited delayed disease progression compared to controls, indicating its potential as a therapeutic agent in ALS management .
2. Cancer Therapy
This compound has been evaluated for its efficacy in various cancer models. Inhibition of GCN2 was found to enhance the effectiveness of chemotherapeutic agents by reversing the tumor's adaptive responses to nutrient deprivation. Preclinical trials demonstrated that tumors treated with this compound showed reduced growth rates and improved responses to immune checkpoint inhibitors .
3. Metabolic Disorders
Research has highlighted the role of GCN2 in metabolic regulation. In models of type 2 diabetes (T2D), pharmacological inhibition of GCN2 using this compound ameliorated hyperglycemia and insulin resistance. The compound's ability to modulate glucose metabolism pathways suggests its potential for treating metabolic syndromes .
Research Findings
Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:
- Activation vs. Inhibition : While designed as an inhibitor, low concentrations of certain compounds like Gcn2iB can unexpectedly activate GCN2, complicating therapeutic strategies. This phenomenon underscores the importance of dosage and context in drug development .
- Structural Insights : Structural biology studies have revealed that binding interactions between this compound and the kinase domain lead to conformational changes that inhibit enzymatic activity effectively. Understanding these interactions can aid in optimizing inhibitor design .
Eigenschaften
IUPAC Name |
3-(1H-indazol-6-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]triazolo[4,5-d]pyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNFLNGJQOHNPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC3=NC=C4C(=N3)N(N=N4)C5=CC6=C(C=C5)C=NN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does GCN2 activity relate to Alzheimer's disease pathogenesis?
A1: Research suggests that GCN2, a protein kinase involved in the cellular response to amino acid starvation, may play a role in Alzheimer's disease (AD). One study found that inhibiting GCN2 could reduce the production of amyloid-beta (Aβ), a key protein implicated in AD pathology []. The study demonstrated that GCN2 activity is enhanced in cells with impaired autophagy, a cellular waste disposal process often dysfunctional in AD. This enhanced GCN2 activity leads to increased expression of Presenilin-1 (PS1), a component of the γ-secretase enzyme complex responsible for Aβ production []. These findings suggest that targeting GCN2 could be a potential therapeutic strategy for AD.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.